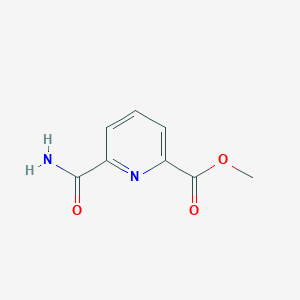

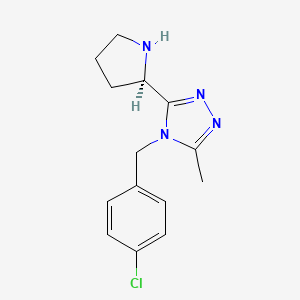

![molecular formula C14H12N2O2S B1504187 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 896722-51-3](/img/structure/B1504187.png)

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

“6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a methyl group at the 6-position and a phenylsulfonyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the pyrrolopyridine core. The phenylsulfonyl group would add significant steric bulk .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl group and the electron-donating methyl group. The pyrrolopyridine core could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antiviral Agents

This compound has potential applications in the development of antiviral agents. Indole derivatives, which share a structural similarity with “6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine,” have been reported to exhibit antiviral activities . The compound’s ability to undergo electrophilic substitution reactions can be harnessed to synthesize novel indole-based scaffolds with potential antiviral properties .

Agriculture: Plant Growth Regulators

In agriculture, indole derivatives like “6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” can be explored for their role as plant growth regulators. Indole-3-acetic acid, for instance, is a plant hormone derived from tryptophan degradation and plays a crucial role in plant growth . Analogous compounds could be synthesized to study their effects on plant physiology.

Material Science: Organic Electronic Materials

The electronic properties of indole derivatives make them candidates for use in organic electronic materials. Their aromatic nature and the possibility of various substitutions allow for the tuning of electronic properties, which is essential for creating semiconductors, conductive polymers, or light-emitting diodes .

Environmental Science: Pollutant Degradation

Compounds like “6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” could be investigated for their ability to degrade environmental pollutants. Their reactivity towards electrophilic substitution could be utilized to break down complex organic pollutants into less harmful substances .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, such compounds can serve as chromatographic standards due to their unique structural features. They can help in the calibration of analytical instruments and serve as reference points for the detection and quantification of various substances .

Biochemistry: Enzyme Inhibition Studies

“6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” may act as an enzyme inhibitor, providing a tool for studying biochemical pathways. Its structural framework allows for interactions with active sites of enzymes, which can be useful in understanding the mechanisms of enzyme action and inhibition .

Pharmaceutical Sciences: Drug Design

The structural complexity and reactivity of this compound make it a valuable scaffold in drug design. It can be modified to create a variety of pharmacologically active molecules, potentially leading to new therapeutic agents .

Organic Synthesis: Building Blocks

Due to its reactive nature, “6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” can be used as a building block in organic synthesis. It can undergo various nucleophilic substitution reactions, allowing for the creation of a diverse array of organic compounds .

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to induce gene expression changes in jak/stat and mapk pathways related to inflammation, diabetes, and cancer .

Pharmacokinetics

It’s known that similar compounds have different metabolic pathways in human and rat hepatocytes .

Result of Action

Related compounds have been shown to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. For instance, heterocyclic aromatic amines (HCAs) like this compound are formed in meat that is cooked at high temperatures . This suggests that the cooking process and temperature could potentially influence the formation and action of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-7-8-12-9-10-16(14(12)15-11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYOJYIOAJSSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680669 | |

| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

896722-51-3 | |

| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1504108.png)

![2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate](/img/structure/B1504112.png)

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504116.png)

![2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1504118.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(4-carboxybutanamido)ethyl phosphate](/img/structure/B1504119.png)

![2-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1504124.png)

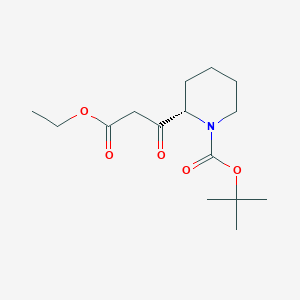

![tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1504129.png)

![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1504137.png)